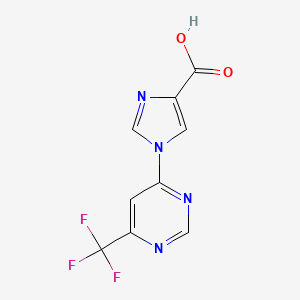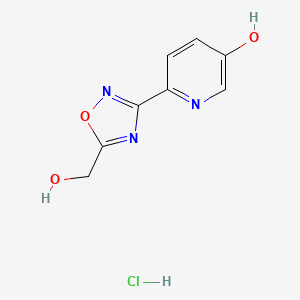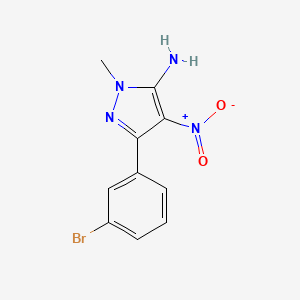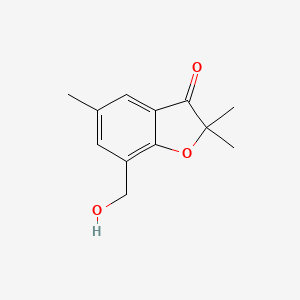
(R)-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is a chiral compound featuring a pyridine ring and an imidazoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol typically involves the following steps:
Formation of the Imidazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via nucleophilic substitution reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can interact with specific proteins or enzymes, making it useful in the study of biological pathways.
Medicine
In medicinal chemistry, ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain enzymes, offering possibilities for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
作用机制
The mechanism of action of ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The pyridine and imidazoline moieties can bind to active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
(S)-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol: The enantiomer of the compound, with similar but distinct biological activities.
2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazole: Lacks the methanol group, resulting in different chemical properties.
2-(Pyridin-2-YL)-1H-imidazole: A structurally related compound with a different ring system.
Uniqueness
®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is unique due to its chiral nature and the presence of both pyridine and imidazoline moieties. This combination allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
[(5R)-2-pyridin-2-yl-4,5-dihydro-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H11N3O/c13-6-7-5-11-9(12-7)8-3-1-2-4-10-8/h1-4,7,13H,5-6H2,(H,11,12)/t7-/m1/s1 |
InChI 键 |
PFHSXCQGEWIDJW-SSDOTTSWSA-N |
手性 SMILES |
C1[C@@H](NC(=N1)C2=CC=CC=N2)CO |
规范 SMILES |
C1C(NC(=N1)C2=CC=CC=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)



![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)


